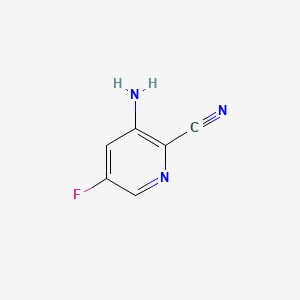

3-Amino-5-fluoropyridine-2-carbonitrile

説明

3-Amino-5-fluoropyridine-2-carbonitrile (CAS: 1374115-60-2) is a fluorinated pyridine derivative characterized by a pyridine backbone substituted with amino (-NH₂), cyano (-CN), and fluorine (-F) groups at positions 3, 2, and 5, respectively . Its electron-deficient pyridine ring enhances reactivity toward nucleophiles, while the fluorine atom increases polarity, improving solubility in polar solvents like DMSO or acetonitrile . The amino group facilitates hydrogen bonding and participation in condensation reactions, making it a versatile intermediate in pharmaceuticals and agrochemicals.

特性

IUPAC Name |

3-amino-5-fluoropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN3/c7-4-1-5(9)6(2-8)10-3-4/h1,3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVUOJDYRBJEKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10744347 | |

| Record name | 3-Amino-5-fluoropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374115-60-2 | |

| Record name | 3-Amino-5-fluoropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of 3-Amino-5-fluoropyridine-2-carbonitrile involves several methods. One common method includes the fluorination of pyridine derivatives. For example, 3-Bromo-2-nitropyridine reacts with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . Another method involves the use of complex aluminum fluoride and copper fluoride at high temperatures (450–500°C) to produce fluorinated pyridine derivatives . Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

化学反応の分析

3-Amino-5-fluoropyridine-2-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the fluorine atom, which is an electron-withdrawing group.

Oxidation and Reduction: It can also participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include tetrabutylammonium fluoride, dimethylformamide, aluminum fluoride, and copper fluoride . The major products formed depend on the specific reaction conditions and the nature of the substituents on the pyridine ring.

科学的研究の応用

3-Amino-5-fluoropyridine-2-carbonitrile has several applications in scientific research:

作用機序

The mechanism of action of 3-Amino-5-fluoropyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in drug discovery and development . The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the pyridine ring.

類似化合物との比較

Comparison with Similar Pyridine Derivatives

Structural and Electronic Comparisons

5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile

- Structure : Substituted with a trifluoromethyl (-CF₃) group at position 3 instead of fluorine.

- Electronic Effects : The -CF₃ group is a stronger electron-withdrawing group than -F, leading to greater electron deficiency in the pyridine ring. This enhances reactivity in Suzuki-Miyaura couplings but reduces solubility in polar solvents due to increased hydrophobicity .

- Applications : Used as an intermediate in apalutamide synthesis, leveraging its stability under acidic conditions .

2-Chloro-5-cyanopyridine

- Structure : Chlorine replaces fluorine at position 3.

- Reactivity : Chlorine’s lower electronegativity (vs. fluorine) reduces the ring’s electron-withdrawing effect, making it less reactive toward nucleophilic aromatic substitution. However, the C-Cl bond allows for cross-coupling reactions (e.g., Buchwald-Hartwig amination) .

- Thermal Stability : Higher thermal stability due to weaker C-Cl bond polarization compared to C-F .

5-[(3-Fluoropropyl)amino]pyridine-2-carbonitrile

- Structure: Features a fluorinated alkyl chain (-CH₂CH₂CF₃) on the amino group.

- Lipophilicity : The aliphatic fluorine increases lipophilicity, enhancing blood-brain barrier penetration, which is advantageous in CNS drug development .

- Synthetic Utility : The flexible fluoropropyl chain enables modular functionalization in kinase inhibitor design .

Solubility and Reactivity Trends

生物活性

3-Amino-5-fluoropyridine-2-carbonitrile is a pyridine derivative with significant biological activity, particularly in medicinal chemistry and biochemistry. This compound is recognized for its ability to interact with various biological targets, including enzymes and receptors, thereby influencing metabolic pathways and cellular processes. This article reviews the biological activity of 3-Amino-5-fluoropyridine-2-carbonitrile, focusing on its biochemical properties, mechanisms of action, and potential applications in drug development.

3-Amino-5-fluoropyridine-2-carbonitrile exhibits unique biochemical properties due to its structural components:

- Hydrogen Bonding : The amino group allows the compound to form hydrogen bonds with active site residues of enzymes, which can inhibit or modulate their activity.

- Halogen Bonding : The presence of fluorine enhances the compound's ability to engage in halogen bonding, further affecting its interactions with biomolecules.

- Cellular Effects : This compound influences various cellular processes, including cell signaling pathways and gene expression. It has been shown to modulate the activity of kinases and phosphatases, impacting phosphorylation states of key signaling proteins.

The mechanism by which 3-Amino-5-fluoropyridine-2-carbonitrile exerts its biological effects involves several key interactions:

- Enzyme Inhibition : The compound can bind to specific enzymes involved in nucleotide synthesis, affecting metabolic pathways.

- Gene Regulation : It interacts with transcription factors, influencing gene expression and the transcriptional landscape within cells.

- Subcellular Localization : The compound's distribution within cellular compartments is influenced by targeting signals and post-translational modifications, affecting its functional outcomes.

Research Findings

Recent studies have highlighted the biological activities and potential therapeutic applications of 3-Amino-5-fluoropyridine-2-carbonitrile:

- Anticancer Activity : Research indicates that this compound may possess anticancer properties by inhibiting specific oncogenic pathways. For instance, it has been evaluated as a potential inhibitor for fibroblast growth factor receptors (FGFR), which are implicated in various cancers .

- Antiviral Properties : Preliminary findings suggest that 3-Amino-5-fluoropyridine-2-carbonitrile may exhibit antiviral activity, making it a candidate for further exploration in antiviral drug development.

Case Studies

Several case studies have documented the efficacy of 3-Amino-5-fluoropyridine-2-carbonitrile in various experimental settings:

- In vitro Studies : In vitro assays demonstrated that the compound effectively inhibits specific kinases involved in cancer proliferation at submicromolar concentrations. These results suggest its potential as a therapeutic agent targeting cancer cell lines with FGFR abnormalities .

- Pharmacological Investigations : Pharmacological studies indicated that 3-Amino-5-fluoropyridine-2-carbonitrile could enhance the efficacy of existing drugs when used in combination therapies, particularly in oncology settings .

Applications in Drug Development

The unique properties of 3-Amino-5-fluoropyridine-2-carbonitrile position it as a valuable scaffold for drug development:

- Medicinal Chemistry : It serves as a building block for synthesizing novel pharmaceuticals targeting specific enzymes or receptors associated with disease pathways.

- Agrochemicals : The compound has applications in developing agrochemicals, such as herbicides and insecticides due to its chemical reactivity and biological activity.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。